2-(4-甲氧基苄氧基)嘧啶-5-硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

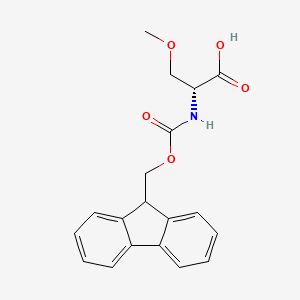

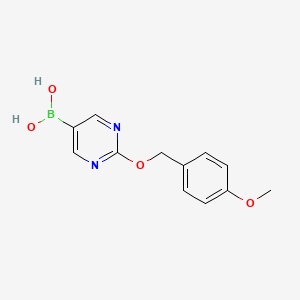

“2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid” is a chemical compound with the CAS Number: 1217500-72-5 . It has a molecular weight of 260.06 and its molecular formula is C12H13BN2O4 . The IUPAC name for this compound is 2-[(4-methoxybenzyl)oxy]-5-pyrimidinylboronic acid .

Molecular Structure Analysis

The InChI code for “2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid” is 1S/C12H13BN2O4/c1-18-11-4-2-9 (3-5-11)8-19-12-14-6-10 (7-15-12)13 (16)17/h2-7,16-17H,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid” are not available, boronic acids are known to be involved in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 514.6±60.0 °C and a predicted density of 1.31±0.1 g/cm3 . It has a predicted pKa value of 5.31±0.18 . The compound should be stored at a temperature of 2-8°C .科学研究应用

传感应用

硼酸越来越多地应用于各种研究领域,包括它们与二醇以及氟化物或氰化物阴离子等强路易斯碱的相互作用。 这使得它们在各种传感应用中具有实用性 . 传感应用可以是均相测定法或异相检测法 .

生物标记

硼酸与二醇的关键相互作用使其能够应用于从生物标记 范围广泛的领域,包括生物标记

蛋白质操纵和修饰

硼酸在蛋白质操纵和修饰方面显示出潜力 . 这在生物化学和分子生物学领域尤其有用。

分离技术

硼酸已用于分离技术 . 这在化学合成中化合物的纯化中尤其有用。

治疗剂的开发

硼酸已被用于治疗剂的开发 . 这在药物化学领域尤其重要,在该领域,硼酸用于合成药物。

胰岛素的控制释放

硼酸已被用于聚合物中控制释放胰岛素 . 这在糖尿病治疗中具有潜在的应用价值。

安全和危害

作用机制

Target of Action

Boronic acids, including pyrimidine boronic acids, are often used in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are key to the synthesis of many organic compounds .

Mode of Action

In Suzuki-Miyaura coupling reactions, 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid would interact with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the boronic acid. In transmetalation, the organic group attached to the boron atom is transferred to the palladium .

Biochemical Pathways

The compound’s involvement in suzuki-miyaura coupling reactions suggests it could play a role in the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid’s action would depend on the specific context in which it’s used. In the context of Suzuki-Miyaura coupling reactions, the compound would contribute to the formation of carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by the recommendation to store the compound in a refrigerated environment . Additionally, the efficacy of the compound in Suzuki-Miyaura coupling reactions can be influenced by the presence of a suitable catalyst and the reaction conditions .

属性

IUPAC Name |

[2-[(4-methoxyphenyl)methoxy]pyrimidin-5-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BN2O4/c1-18-11-4-2-9(3-5-11)8-19-12-14-6-10(7-15-12)13(16)17/h2-7,16-17H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOPLKCYKQDZCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)OCC2=CC=C(C=C2)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675125 |

Source

|

| Record name | {2-[(4-Methoxyphenyl)methoxy]pyrimidin-5-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-72-5 |

Source

|

| Record name | B-[2-[(4-Methoxyphenyl)methoxy]-5-pyrimidinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(4-Methoxyphenyl)methoxy]pyrimidin-5-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(4-Tert-butyl thiazol-2-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)-3-ethylurea](/img/structure/B567201.png)

![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B567203.png)